molecular formula C7H8N4 B097861 7,8-Dimethyl-7H-purine CAS No. 15837-10-2

7,8-Dimethyl-7H-purine

Cat. No.: B097861
CAS No.: 15837-10-2
M. Wt: 148.17 g/mol
InChI Key: KOLZMRWWIPLBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-7H-purine is an organic compound with the molecular formula C 7 H 8 N 4 and a molecular weight of 148.17 g/mol . Its CAS registry number is 15837-10-2 . This derivative belongs to the purine family, a fundamental heterocyclic aromatic structure composed of a pyrimidine ring fused with an imidazole ring . Purines and their synthetic derivatives are of significant interest in synthetic organic and medicinal chemistry due to their wide range of bioactivities and their presence in key natural products . The purine scaffold serves as a crucial precursor pharmacophore for developing novel molecules, and modifications to the core structure can lead to diverse bioactive compounds . As a specific dimethylated purine analog, this compound provides a valuable building block for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore various chemical reactions, such as further alkylation, amination, halogenation, or condensation, to create a library of derivatives for biological evaluation . While the specific research applications and mechanisms of action for this compound itself are areas for ongoing investigation, related purine derivatives have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anti-Alzheimer agents . This product is intended for laboratory research and analysis purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15837-10-2

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

7,8-dimethylpurine

InChI

InChI=1S/C7H8N4/c1-5-10-7-6(11(5)2)3-8-4-9-7/h3-4H,1-2H3

InChI Key

KOLZMRWWIPLBKG-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NC=C2N1C

Canonical SMILES

CC1=NC2=NC=NC=C2N1C

Synonyms

7H-Purine, 7,8-dimethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7,8 Dimethyl 7h Purine

Strategies for 7,8-Dimethyl-7H-purine Synthesis and Analogues

The creation of N7,C8-disubstituted purines like this compound can be achieved through two primary strategic approaches. The first involves the direct functionalization of a purine (B94841) ring system, specifically targeting the N7 and C8 positions for methylation. This path is often complicated by the inherent reactivity of the purine nucleus, which has multiple potential sites for alkylation (N1, N3, N7, and N9). ub.edu The second, more unambiguous but often more laborious approach, involves building the purine ring from either imidazole (B134444) or pyrimidine (B1678525) precursors that already contain the desired substitution pattern or are designed for specific cyclization reactions. acs.orgrsc.org These multistep methods offer greater control over the final substitution pattern, avoiding the isomeric mixtures that can result from direct alkylation. acs.org

Alkylation of the purine ring is a fundamental transformation, but achieving specific substitution at the N7 and C8 positions requires careful control of reaction conditions. Direct alkylation of a purine anion typically leads to a mixture of N7 and N9 isomers, with the N9 product often being the thermodynamically more stable and, therefore, major product. acs.orgub.edu The challenge of C8 alkylation is distinct, as it involves substitution on a carbon atom within the electron-deficient imidazole portion of the purine ring. Research has shown that in some cases, C8 substitution might be preceded by an initial electrophilic attack at the adjacent N7 position. nih.gov

Direct methylation of purine derivatives can lead to the formation of 7,8-dimethylated products, though often as part of a complex mixture. An early study on the methylation of 2-methylthiopurine (B14000332) with diazomethane (B1218177) unexpectedly yielded not only the expected N7- and N9-methylated isomers but also significant amounts of C,N-dimethylated products, which were identified as 7,8-dimethyl-2-methylthiopurine and 8,9-dimethyl-2-methylthiopurine. researchgate.net This finding suggests that under certain conditions, diazomethane can methylate both a nitrogen and the C8 carbon of the purine core. Further investigation indicated that C8 methylation might occur before N-methylation. researchgate.net

Another common methylating agent, dimethyl sulfate, has been used in a non-aqueous medium (dimethylacetamide) for the direct methylation of simple purines like guanine (B1146940) and xanthine (B1682287), which resulted in the formation of 7,9-dimethylpurine betaines. acs.org While this demonstrates methylation at N7, it also involves the N9 position, highlighting the challenge of achieving selective N7,C8-dimethylation.

ReagentSubstrateProductsObservations
Diazomethane2-Methylthiopurine9-methyl-2-methylthiopurine (major), 7-methyl isomer, 7,8-dimethyl-2-methylthiopurine , 8,9-dimethyl-2-methylthiopurineUnexpected C8-methylation occurred alongside N-methylation. researchgate.net
Dimethyl sulfateGuanine, Xanthine7,9-dimethylpurine betainesMethylation occurred at both N7 and N9 positions. acs.org
Methyl iodide2'-Deoxyguanosine2'-deoxy-1-methylguanosineMethylation occurred at the N1 position in the presence of K2CO3. acs.org

Achieving regioselectivity in purine alkylation is a significant area of research. Directing substituents to the N7 position over the more common N9 position often requires specific strategies. One effective method involves the use of bulky or specialized protecting groups at the N9 position, which sterically hinders alkylation at that site and favors reaction at N7. Subsequently, the N9 protecting group is removed. For instance, purines protected at N9 with a p-methoxybenzyl group can be selectively methylated at N7 using trimethyl-oxonium borofluorate in a 2,2,2-trifluoroethanol (B45653) solvent. rsc.org

Another powerful strategy for regioselective N7-alkylation involves the reaction of N-trimethylsilylated purines with an alkyl halide, catalyzed by a Lewis acid such as SnCl4. nih.govacs.org This method was developed for the introduction of tert-alkyl groups at the N7 position of 6-substituted purines and demonstrates high regioselectivity under kinetically controlled conditions. nih.govacs.org While this specific method failed for primary alkyl halides like methyl iodide, it establishes a principle for controlling regioselectivity through the manipulation of reaction pathways. acs.org The choice of solvent, base, and alkylating agent can also influence the N7/N9 ratio in direct alkylation reactions. ub.edu

Constructing the purine ring from monocyclic precursors provides an unambiguous route to specifically substituted derivatives, avoiding the regioselectivity issues of direct alkylation. acs.org This approach involves the cyclization of either an appropriately substituted imidazole to form the pyrimidine ring or, more commonly, the cyclization of a substituted pyrimidine to form the imidazole ring. mdpi.comrsc.org

The synthesis of purines from imidazole precursors is a well-established, albeit less common, strategy than the pyrimidine-based route. yu.edu.jo This method typically starts with a 4,5-disubstituted imidazole, most often a 4-amino-5-carboxamidoimidazole or a 4-amino-5-cyanoimidazole. The final pyrimidine ring is formed by cyclization with a reagent that provides the remaining C2 and N1 or N3 atoms of the purine ring.

A modern approach to N7-substituted purines starts from 4-nitroimidazole. mdpi.comresearchgate.net Methodologies such as the Vicarious Nucleophilic Substitution of Hydrogen (VNS) allow for the introduction of functional groups at the C5 position. These intermediates can then be converted into 4-aminoimidazole-5-carbaldehyde oximes. Condensation of the amino group with an orthoester, followed by cyclocondensation with ammonia, successfully closes the pyrimidine ring to yield the desired 7-substituted purine system. mdpi.comyu.edu.jo To obtain an 8-methyl derivative, the synthesis would require an imidazole precursor already containing a methyl group at the corresponding position.

Starting MaterialKey IntermediateCyclization ReagentProduct Type
4-Nitroimidazole4-Amino-1-substituted-1H-imidazole-5-carbaldehyde oximeTriethyl orthoformate, then ammonia7-Substituted purines mdpi.comyu.edu.jo
5-Amino-1-benzyl-1H-imidazole-4-carbonitrileNot applicableFormamide7-Benzyladenine mdpi.com

The most widely used method for de novo purine synthesis is the Traube synthesis, which involves the cyclization of a 4,5-diaminopyrimidine (B145471). smolecule.com In this approach, the pyrimidine ring is pre-formed with the desired substituents at positions that will become C2, N1, N3, and C6 of the final purine. The imidazole ring is then formed by reacting the 4,5-diamino moiety with a reagent that supplies the C8 atom.

To synthesize this compound, this strategy would require a 4,5-diaminopyrimidine precursor that leads to methylation at the N7 and C8 positions. The substituent at the 5-amino group of the pyrimidine precursor dictates the substituent at the N7 position of the resulting purine. Therefore, starting with a 4-amino-5-(methylamino)pyrimidine derivative is essential for introducing the N7-methyl group. The C8-methyl group is introduced by the choice of cyclizing agent. Using acetic anhydride (B1165640) or a related acetyl-donating reagent to react with the 4,5-diaminopyrimidine would close the imidazole ring and install the methyl group at C8. Conventional methods often involve the reduction of a 5-nitro group to a 5-amino group immediately prior to cyclization. google.com

Condensation Reactions for Purine Core Formation

The formation of the purine core, a fundamental structure in numerous biologically significant molecules, can be achieved through various condensation reactions. yu.edu.jo A prevalent method involves the Traube synthesis, which utilizes 4,5-diaminopyrimidine derivatives as starting materials. yu.edu.jo Cyclocondensation of these diamines with reagents like formic acid, carbonyl derivatives, or orthoesters leads to the formation of the purine ring system. yu.edu.jo

Recent advancements have demonstrated the synthesis of purine derivatives through multicomponent reactions. For instance, the reaction of 2,3-diaminomaleonitrile with amino acids can yield 6-imino-6,9-dihydro-1H-purine derivatives. researchgate.net Another approach involves the condensation of 5,6-diaminouracils with oxazolone (B7731731) derivatives to produce N-substituted-8-purine derivatives. rsc.org

Furthermore, the synthesis of 7,8-disubstituted purine-2,6-dione (B11924001) derivatives has been reported, highlighting the versatility of condensation reactions in creating a diverse range of purine structures. researchgate.net The reaction of 2,6-diaminopurine (B158960) with aldehydes, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) and chromone-3-carboxaldehyde (B97568), in methanol (B129727) under reflux conditions, results in the formation of Schiff bases, which can serve as precursors for further chemical modifications. researchgate.net

The following table summarizes various condensation reactions used in the formation of the purine core.

Starting MaterialsReagentsProduct Type
4,5-Diaminopyrimidine derivativesFormic acid, carbonyl derivatives, orthoestersPurine ring system
2,3-DiaminomaleonitrileAmino acids6-Imino-6,9-dihydro-1H-purine derivatives
5,6-DiaminouracilsOxazolone derivativesN-substituted-8-purine derivatives
2,6-DiaminopurineAldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde)Schiff bases

Solid-Phase Synthetic Approaches for Methylated Purine Derivatives

Solid-phase synthesis has emerged as a powerful technique for the combinatorial synthesis of purine derivatives, including methylated analogs. nih.govresearchgate.net This methodology allows for the efficient generation of libraries of compounds by immobilizing the purine scaffold onto a solid support and performing sequential chemical modifications. nih.govresearchgate.net

One strategy involves the use of a solid-supported N'-cyano-N-substituted carbamimidothioate, which is prepared from cyanamide, isothiocyanate, and Merrifield resin. researchgate.net Subsequent N-alkylation and Thorpe-Ziegler type cyclization introduce the imidazole ring, which is then converted to a 1,3,7-trisubstituted xanthine resin through a series of reactions including Lewis acid-catalyzed urea (B33335) formation, pyrimidine ring cyclization, and N-alkylation. researchgate.net Another approach begins with the coupling of 4,6-dichloro-5-nitropyrimidine (B16160) to a Rink amide resin, followed by displacement of the second chloride with an amine. researchgate.net

Solid-phase synthesis has also been successfully applied to the preparation of 2,9-substituted purines via a Mitsunobu reaction for N-9 alkylation and an amination reaction for installing amines at the C-2 position. researchgate.net Furthermore, a regiocontrolled solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library has been developed starting from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. researchgate.net The synthesis of 5' cap-0 and cap-1 RNAs has also been achieved using solid-phase chemistry coupled with enzymatic methylation. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound and its derivatives often requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically adjusted include the choice of solvent, temperature, and catalysts.

For instance, in the three-component alkylation of purine nucleobases, acetonitrile (B52724) has been identified as a suitable solvent. nih.gov The influence of various Lewis acids and temperature on the reaction course is a critical factor to consider. nih.gov While some solvents like DMSO, DMF, and THF may not facilitate the reaction, others such as nitromethane, ethyl acetate, and dioxane can provide high conversion rates, although sometimes with reduced regioselectivity. nih.gov

In the context of solid-phase synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a related heterocyclic system, the use of a 2,4-dimethoxy-substituted scaffold and iodine as a catalyst has been shown to be effective. rsc.org Direct amination using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has also been successfully optimized. rsc.org

The following table presents a summary of optimized reaction conditions from a study on the C–H imidation of 7-deazapurines, which can provide insights into the optimization process for purine synthesis. acs.org

EntryCatalyst (mol %)SolventTemperature (°C)Yield (%)
35Dichloromethane5012
45Dichloromethane5028
55Dichloromethane5032
81Dichloromethane5023
920Dichloromethane5032
205Dichloromethane (diluted)5037

Chemical Modifications of the this compound Nucleus and its Derivatives

The purine nucleus is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives with varied biological activities. rsc.orgresearchgate.net These modifications include alkylation, halogenation, amination, and coupling reactions, among others. rsc.orgresearchgate.net

Introduction of Substituents at C2, C6, C8, and N9 Positions

The introduction of substituents at various positions of the purine ring is a key strategy for modulating its chemical and biological properties.

C2 and C6 Positions: The synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives has been reported, demonstrating the feasibility of introducing substituents at both the C2 and C6 positions. nih.gov

C8 Position: 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones have been synthesized, showcasing the introduction of a sulfur-containing substituent at the C8 position. nih.gov

N9 Position: The N9 position is a common site for alkylation. nih.gov For example, N-alkoxyalkylation of purines with ethers can be achieved under catalyzed conditions to yield N9-alkylated derivatives. nih.gov

Specific Reaction Types and Mechanisms:

Halogenation and Catalytic Dehalogenation

Halogenation is a common transformation in purine chemistry, providing intermediates for further functionalization. rsc.org For instance, 6-chloropurine (B14466) can be used as a starting material for various modifications. acs.org The introduction of a bromine atom at the C8 position has also been described. researchgate.net

Catalytic dehalogenation offers a method to remove halogen atoms, which can be useful in multi-step syntheses. Photoinduced reductive dehalogenation has been reported for the conversion of a halogenated purine nucleoside to its corresponding 2-amino derivative. dtic.mil This reaction proceeds in high yield and represents a novel transformation in purine chemistry. dtic.mil

The following table provides examples of halogenated purine derivatives.

Compound NameHalogenPosition
6-ChloropurineChlorineC6
2,6-DiiodopurineIodineC2, C6
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dioneBromineC8
8-chloro-1,3-dimethyl-7H-purine-2,6-dioneChlorineC8
Amination

Amination of the purine core is a significant transformation in the synthesis of diverse derivatives. researchgate.netrsc.org For purine systems, direct amination can be challenging due to the competing reactivity of different nitrogen atoms within the ring structure. smolecule.com However, methods have been developed to achieve amination, often involving the substitution of a leaving group, such as a halogen, on the purine ring. cuni.cz

For instance, the amination of 6-chloropurine derivatives can be achieved by reaction with various amines. nih.gov Studies on related purine systems, such as 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives, have shown that amination can be successfully carried out with appropriate amines in the presence of a base like potassium carbonate in a solvent such as DMF. rsc.org In some cases, microwave irradiation can be employed to facilitate the reaction, particularly for less reactive substrates. cuni.cz The use of water as a solvent, promoted by a small amount of acid, has also been explored for the amination of chloropyrrolopyrimidines and other related heterocycles, including purines, offering a more environmentally friendly approach. nih.gov

Reductive amination represents another strategy for introducing amino groups. This typically involves the reaction of an amine with a carbonyl compound, but in the context of purine derivatives, it can be adapted for the N-alkylation of aniline (B41778) derivatives of purines with aldehydes. rsc.orgrsc.org

Thiolation

Thiolation involves the introduction of a sulfur-containing functional group onto the purine scaffold. researchgate.netrsc.org This transformation is often accomplished through the reaction of a halogenated purine derivative with a thiol-containing reagent. For example, 2,6-dichloro-7-isopropyl-7H-purine can undergo thiolation by reacting with 2,6-dimethylbenzenethiol.

The process can also be achieved through solid-phase synthesis methodologies. google.com In the context of purine derivatives, S-alkylation is a common reaction where a mercapto-purine derivative reacts with an alkyl halide, leading to the formation of a thioether linkage. This has been demonstrated in the synthesis of 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives, where the reaction of an 8-mercaptopurine with iodomethane (B122720) resulted in exclusive S-alkylation. rsc.org

Acylation and Hydrolysis of Amide Bonds

Acylation of purine derivatives typically involves the reaction of an amino-substituted purine with an acylating agent, such as an acyl chloride, to form an amide bond. smolecule.com This modification can be used to introduce a variety of functional groups and modulate the properties of the parent compound. smolecule.com

Conversely, the hydrolysis of amide bonds in purine derivatives can be achieved under either acidic or basic conditions. smolecule.comsmolecule.com This reaction cleaves the amide linkage, typically yielding a carboxylic acid and an amino-purine derivative. smolecule.com The stability of the amide bond can be influenced by the surrounding chemical environment within the molecule. mdpi-res.com

Oxidation Reactions

The purine ring system can undergo oxidation, which may alter its oxidation state and lead to the formation of different derivatives. smolecule.comsmolecule.com The presence of dioxo groups, for instance, makes a compound more susceptible to oxidation, potentially yielding more reactive intermediates. smolecule.com The oxidation of purines can sometimes lead to the destruction of the aromatic system. thieme-connect.de

Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds in the synthesis of purine derivatives. researchgate.netrsc.orgresearchgate.net This reaction typically involves the coupling of a halogenated purine with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. scirp.orgorganic-chemistry.org

The Suzuki coupling has been successfully applied to 2-, 6-, and 8-halopurines to synthesize the corresponding aryl- and alkenylpurine derivatives. researchgate.net The reactivity of the halogenated positions on the purine ring can vary, with the C6 position generally being the most reactive in di- or trihalogenated purines. researchgate.net Microwave irradiation can be used to accelerate these reactions. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org For instance, a combination of Pd(OAc)2 and SPhos has been used for the Suzuki-Miyaura reaction in mixed aqueous conditions. mdpi.com

Schiff Base and Formazan Formation Reactions

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of purine chemistry, amino-purine derivatives can react with various aldehydes to form Schiff bases. scholarsresearchlibrary.comnih.gov For example, 2,6-diaminopurine has been reacted with aldehydes like 2-hydroxy-3-methoxybenzaldehyde and chromone-3-carboxaldehyde in methanol to yield Schiff bases. researchgate.net

Formazans are compounds characterized by the N=N–C=N–NH chain. qu.edu.iq They can be synthesized from purine derivatives. One method involves reacting a hydrazinyl-purine derivative with an azo compound. qu.edu.iqresearchgate.netresearchgate.net For instance, 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, prepared from 8-chlorotheophylline, can be reacted with an azo compound to form a formazan. qu.edu.iqresearchgate.net

Advanced Synthetic Methodologies for Purine Derivatives

Recent advancements in synthetic chemistry have introduced several novel methods for the synthesis of purine derivatives, aiming for improved efficiency, selectivity, and sustainability. numberanalytics.combenthamdirect.com These include:

Microwave-assisted synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times and higher yields. numberanalytics.com

Catalytic synthesis: The use of transition metal catalysts, beyond palladium for coupling reactions, has been shown to enhance the efficiency and selectivity of various purine syntheses. numberanalytics.com

Biotechnological synthesis: This approach employs microorganisms and enzymes to produce purines through fermentation and biocatalysis, offering a more sustainable route. numberanalytics.com

Furthermore, improvements in existing techniques are continuously being developed. The optimization of reaction conditions through methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) has led to better yields and reduced costs. numberanalytics.com The development of new reagents, including purine-based catalysts, has also expanded the synthetic toolbox available to chemists. numberanalytics.com

Reaction TypeReagents and ConditionsProduct Type
Amination 6-chloropurines, various amines, base (e.g., K2CO3), solvent (e.g., DMF), optional microwave irradiation6-amino-purine derivatives
Thiolation Halogenated purines, thiols (e.g., 2,6-dimethylbenzenethiol)Thioether-substituted purines
Acylation Amino-purines, acyl chloridesN-acylated purine derivatives
Hydrolysis Amide-containing purines, acidic or basic conditionsAmino-purines and carboxylic acids
Suzuki Coupling Halogenated purines, boronic acids/esters, Pd catalyst, baseAryl- or alkenyl-substituted purines
Schiff Base Formation Amino-purines, aldehydes/ketonesPurine-containing Schiff bases
Formazan Formation Hydrazinyl-purines, azo compoundsPurine-containing formazans

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netnih.govbeilstein-journals.org This approach utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often, improved purity of the final compounds. researchgate.netnih.govbeilstein-journals.orgasianpubs.org The application of microwave energy is particularly beneficial in the synthesis of heterocyclic compounds like purines, where reactions can be sluggish and require high temperatures under traditional conditions. researchgate.netnih.govbeilstein-journals.org

In the context of purine chemistry, microwave-assisted methods have been successfully employed for key synthetic steps such as N-alkylation and the construction of the fused imidazole ring. ub.eduresearchgate.netclockss.org While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established microwave-promoted reactions for analogous purine derivatives.

One viable approach involves the microwave-assisted alkylation of a suitable purine precursor. For instance, the regioselective alkylation of purines has been shown to be significantly enhanced by microwave irradiation, which can reduce the formation of undesired side products and shorten reaction times considerably. ub.eduresearchgate.net The synthesis of this compound could potentially be achieved through the methylation of an appropriate purine scaffold.

A key step in many purine syntheses is the closure of the imidazole ring to form the bicyclic purine core. Microwave-assisted ring closure of 5,6-diaminopyrimidine precursors is a well-established method for preparing xanthine derivatives, which are structurally related to this compound. researchgate.netnih.govsemanticscholar.orgasianpubs.org These reactions often utilize reagents like triethyl orthoformate and can be completed in minutes under microwave irradiation, compared to hours or even days with conventional heating. researchgate.netasianpubs.orgsemanticscholar.org

The following table outlines representative conditions for microwave-assisted synthesis of purine derivatives, which could be adapted for the preparation of this compound.

PrecursorReagent/SolventMicrowave PowerTemperature (°C)Time (min)Yield (%)Reference
5,6-Diamino-1,3-dibutyluracilTriethyl orthoformateNot Specified160580 asianpubs.org
5,6-Diamino-1,3-diethyluracilTriethyl orthoformate120 W160576 semanticscholar.org
6-ChloropurineAniline/WaterNot SpecifiedNot Specified1092 researchgate.net
Adenine (B156593)Benzyl bromide/DMF665 W130590 clockss.org
GuanineBenzyl bromide/DMF665 W140785 clockss.org

Detailed Research Findings:

Research into the microwave-assisted synthesis of purine analogs has consistently demonstrated the advantages of this technology. Studies have shown that reactions that typically require harsh conditions and long durations can be performed more efficiently and with higher yields. For example, the amination of 6-chloropurine derivatives with various amines has been successfully carried out in water under microwave irradiation, providing a greener and more efficient alternative to conventional methods that often use high-boiling point organic solvents like DMF. researchgate.netscielo.br

Furthermore, the regioselectivity of N-alkylation of purines can be effectively controlled using microwave heating in conjunction with appropriate bases and solvents. ub.eduresearchgate.net This level of control is crucial for the synthesis of specifically substituted purines like this compound. The use of microwave-assisted techniques in the synthesis of 8-substituted xanthine derivatives has also been shown to be highly effective, particularly for the challenging imidazole ring closure step. nih.govbeilstein-journals.org These findings strongly support the potential for developing a rapid, high-yielding, and efficient microwave-assisted synthesis for this compound.

Structural and Electronic Properties Analysis of 7,8 Dimethyl 7h Purine

Influence of Methyl Substitutions at N7 and C8 on the Purine (B94841) Ring System

The placement of methyl groups at the N7 and C8 positions of the purine ring has a profound impact on its electronic structure and reactivity. The C8 position of the purine nucleus is known to be susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com Studies on various purine derivatives have shown that substituents at the C8 position have a more significant influence on the electronic structure compared to those at other positions, such as C2 or the nitrogen atoms. nih.govacs.org This is attributed to the direct effect on the imidazole (B134444) portion of the purine ring.

Furthermore, the presence of a methyl group at C8 can sterically influence the conformation of the molecule and its interactions with other molecules. mdpi.com This steric hindrance can affect the rate of reactions and the binding affinity to biological targets. The combination of both N7 and C8 methylation in 7,8-Dimethyl-7H-purine presents a unique case where both electronic and steric effects from the methyl groups collectively modulate the properties of the purine core.

Tautomerism and Aromaticity of the Purine Core and its Derivatives

Purine and its derivatives can exist in different tautomeric forms, with the most common being the N7H and N9H tautomers. nih.gov The relative stability of these tautomers is influenced by the presence and position of substituents, as well as the surrounding environment (gas phase vs. solvent). nih.govmdpi.com For unsubstituted purine, the N9H tautomer is generally more stable in the gas phase, while in aqueous solutions, both N7H and N9H tautomers are prevalent. nih.gov

The introduction of substituents can shift this equilibrium. For instance, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H form in water. mdpi.comresearchgate.net In the case of this compound, the methylation at N7 effectively "locks" the purine into the 7H tautomeric form.

Aromaticity, a key determinant of a molecule's stability and reactivity, is also significantly affected by substitution. The aromaticity of the purine system is typically assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies have shown that substituents at the C8 position can have opposing effects on the two rings of the purine core. nih.govacs.org For 7H and 9H tautomers, substituents at C8 tend to decrease the aromaticity of the five-membered ring and increase the aromaticity of the six-membered ring. nih.govacs.org The specific impact of the C8-methyl group in this compound, in conjunction with the N7-methylation, would require specific computational analysis to quantify the precise changes in the aromatic character of each ring.

Electronic Effects of Substituents on Molecular Behavior in Purine Chemistry

Methyl groups are generally considered electron-donating. Therefore, the C8-methyl group in this compound is expected to increase the electron density of the purine ring system. This increased electron density can influence the molecule's susceptibility to electrophilic attack and its ability to participate in charge-transfer interactions.

Conformational Analysis of this compound Derivatives

The three-dimensional conformation of purine derivatives is critical for their biological activity and molecular recognition. The substitution pattern on the purine ring can significantly influence the preferred conformation. For instance, structural modifications at the C8-position in purine nucleosides are known to affect the preferential conformation around the glycosidic bond. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are valuable tools for performing conformational analysis. researchgate.net These methods can predict the most stable conformations and the energy barriers between different conformational states. Such analyses for this compound would provide insights into its flexibility and the spatial arrangement of its functional groups, which are crucial for understanding its potential interactions with biological macromolecules.

Advanced Spectroscopic and Analytical Characterization Methods for 7,8 Dimethyl 7h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7,8-dimethyl-7H-purine. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra offer direct insight into the specific placement of the methyl groups and the nature of the purine (B94841) ring's protons.

In the ¹H NMR spectrum , distinct signals are expected for the two methyl groups (N7-CH₃ and C8-CH₃) and the two aromatic protons (H-2 and H-6). The chemical shifts of the methyl protons would appear as singlets, likely in the range of 3.8-4.2 ppm for the N-methyl group and 2.5-2.8 ppm for the C-methyl group, based on data from analogous substituted purines. The aromatic protons, H-2 and H-6, would also present as singlets with distinct chemical shifts. For comparison, in 7-methyl-7H-purine-1-oxides, the H-6 signal is typically found between δ = 8.43 - 8.85 ppm, while the H-8 signal (analogous to the environment of the C8-methyl group in the target compound) is shifted upfield. nih.govmdpi.com

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The chemical shifts of purine carbons are well-documented and sensitive to substitution. thieme-connect.deresearchgate.net For methylated purines, the assignment of chemical shifts is generally straightforward. thieme-connect.de The signals for the two methyl carbons would be observed in the aliphatic region of the spectrum. The five carbons of the purine core (C2, C4, C5, C6, and C8) would resonate in the aromatic region. Based on reference data for 7-methyl-7H-purine, the expected chemical shifts for the purine core of this compound can be estimated. thieme-connect.de The substitution at C8 with a methyl group would significantly influence the chemical shift of C8 and its neighboring carbons, C4 and C5.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~8.5-9.0~152
H-6~8.8-9.2~146
N7-CH₃~3.8-4.2~33
C8-CH₃~2.5-2.8~15
C2-~152
C4-~155
C5-~131
C6-~146
C8-~150

Note: The values in the table are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the N7 substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons like C2 and C6. acs.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. acs.orgnih.gov This is particularly powerful for identifying the N7-methyl group, which would show a correlation to the C5 and C4 carbons of the purine ring. Likewise, the C8-methyl protons would show correlations to C8 and C4. These correlations provide irrefutable evidence of the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY experiment could show a spatial correlation between the N7-methyl protons and the H-6 proton, further confirming the regiochemistry of methylation. acs.org

A key method for differentiating between N7 and N9 purine isomers involves analyzing the difference in chemical shifts (Δδ) between the C5 and C8 carbons. acs.org For N7-substituted purines, this difference is characteristically large, whereas for N9 isomers, it is significantly smaller. acs.org This distinction provides a reliable diagnostic tool for confirming the 7H-purine structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. nih.gov For this compound (molecular formula C₇H₈N₄, molecular weight 148.17 g/mol ), analysis in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 149.18. The presence of this ion confirms the molecular weight of the compound. indexcopernicus.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. acs.orgnih.gov This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental formula C₇H₈N₄ by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value (225.0902 for C₁₀H₁₄ClN₄ in one study). nih.gov For example, the calculated exact mass for the [M+H]⁺ ion of this compound (C₇H₉N₄⁺) is 149.0878, and an experimental HRMS result would be expected to be very close to this value. nih.govjst.go.jp

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. sci-hub.se The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H (in purine ring)
3000-2850C-H StretchAliphatic C-H (in methyl groups)
1620-1550C=N StretchPurine ring system
1550-1450C=C StretchPurine ring system
~1350C-N StretchAromatic amine

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are pivotal techniques for probing the electronic transitions within this compound. The purine ring system, being an aromatic heterocycle, contains a conjugated system of pi (π) electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic absorptions.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. libretexts.org When a molecule like this compound absorbs photons of a specific wavelength, electrons are promoted from a lower energy molecular orbital to a higher energy one. uzh.ch The principal transitions observed for purine systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. libretexts.org The absorption spectrum, a plot of absorbance versus wavelength, reveals the λmax (wavelength of maximum absorbance), which is characteristic of the compound's chromophore. libretexts.org For purine derivatives, these values are sensitive to substitution on the ring and the solvent used. For instance, studies on related purine analogs show strong absorption in the UV region, which can be influenced by the polarity of the solvent. bohrium.com

Fluorescence spectroscopy provides further insight into the electronic structure by measuring the emission of light from a molecule after it has been electronically excited. horiba.comossila.com After absorption of a photon raises the molecule to a singlet excited state (e.g., S1), it can return to the ground state (S0) by emitting a photon. ossila.com This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The Jablonski diagram is used to illustrate these processes of absorption, vibrational relaxation, and emission. horiba.com While not all molecules fluoresce, those that do, like many purine analogs, provide a highly sensitive analytical signal. The fluorescence spectrum, quantum yield (the efficiency of fluorescence), and fluorescence lifetime are all key parameters that characterize the compound's photophysical behavior. horiba.com The fluorescence properties of purine derivatives are highly dependent on their molecular structure and local environment.

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the scale and purpose of the separation, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds. For purine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). iucr.orgrsc.org

Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of a this compound sample can be determined by injecting a solution into the HPLC system. A pure compound will ideally produce a single, sharp peak at a characteristic retention time under specific conditions. The presence of other peaks indicates impurities. A UV detector is commonly used, set to a wavelength where the purine ring absorbs strongly.

Table 1: Example HPLC Conditions for Purine Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase Gradient or isocratic mixture of water and acetonitrile
Flow Rate ~1.0 mL/min
Detection UV Absorbance at ~254 nm or 272 nm
Temperature Ambient or controlled (e.g., 25 °C)

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive chromatographic technique used to monitor reaction progress, identify compounds, and check sample purity. For purine derivatives, the stationary phase is typically a thin layer of silica gel (a polar adsorbent) coated onto a plate of glass or aluminum. researchgate.net

A small spot of the sample solution is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, a less polar solvent or solvent mixture, ascends the plate by capillary action. As it moves, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica and have lower Rf values.

After development, the separated spots are visualized. Since purines are often colorless, visualization is typically achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, where the compounds absorb and cause the fluorescent indicator in the silica gel to appear as dark spots.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its compositional purity.

The molecular formula for this compound is C₇H₈N₄. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. A highly pure sample is expected to yield experimental results that closely match these theoretical values. According to guidelines from prominent chemistry journals, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values to be considered evidence of sufficient purity. nih.gov This high degree of accuracy is achieved using automated elemental analyzers, which perform combustion analysis on a small amount of the sample. elementar.com

Table 2: Theoretical Elemental Composition of this compound (C₇H₈N₄)

Element Atomic Weight (g/mol) Number of Atoms Total Mass (g/mol) Mass Percent (%)
Carbon (C) 12.011 7 84.077 56.74
Hydrogen (H) 1.008 8 8.064 5.44
Nitrogen (N) 14.007 4 56.028 37.82
Total 148.169 100.00

Note: Calculations are based on standard atomic weights. The molecular weight is 148.17 g/mol.

Crystallographic Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related 7H-purine derivatives, such as metal complexes of theophylline (B1681296) (1,3-dimethyl-7H-purine-2,6-dione), reveals the type of detailed structural information that can be obtained. iucr.orgiucr.org Such an analysis would confirm the planarity of the fused purine ring system and the precise geometry of the attached methyl groups. iucr.org

Crucially, crystallographic analysis also elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds and π–π stacking interactions between the aromatic purine rings. iucr.orgresearchgate.net For example, in the crystal structure of a cobalt-theophylline complex, the individual complex units are linked into a three-dimensional network by a series of intermolecular hydrogen bonds. iucr.orgiucr.org Understanding these solid-state interactions is vital as they influence the compound's physical properties, such as its melting point and solubility.

Table 3: Illustrative Data from Crystallographic Analysis of a Related 7H-Purine Complex

Parameter Description Example Finding from a Theophylline Complex iucr.orgiucr.org
Crystal System The geometric class of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å); β (°)
Molecular Conformation The spatial arrangement of atoms. The purine ring system is essentially planar.
Coordination Geometry The arrangement of ligands around a central atom. Distorted octahedral for a Co(II) center.
Intermolecular Interactions Non-covalent forces holding the lattice together. O—H⋯O and O—H⋯N hydrogen bonds forming a 3D network.

Computational Chemistry and Molecular Modeling Studies of 7,8 Dimethyl 7h Purine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in filtering large chemical libraries to identify potential drug candidates by evaluating their binding capacity for a specific biological target.

Molecular docking simulations are crucial for predicting how a ligand, such as a derivative of 7,8-Dimethyl-7H-purine, will bind to a target protein's active site. These simulations calculate the binding affinity, often expressed as a docking score or estimated free energy of binding, which helps in ranking potential drug candidates. For instance, in a study involving 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, molecular docking was employed to predict their interaction with various protein kinases, which are pivotal in cancer progression.

The simulations revealed that these purine (B94841) derivatives could fit into the ATP-binding pocket of kinases like PI3Kα, B-RafV600E, EGFR, and VEGFR-2. The predicted binding poses identified key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues within the active site, which stabilize the ligand-protein complex. These predictions are fundamental for understanding the structure-activity relationship (SAR) and guiding further chemical modifications to improve binding affinity.

Table 1: Predicted Binding Interactions of a Purine Derivative (Compound 17) with Kinase Targets

Target Kinase Interacting Residues Type of Interaction
PI3Kα Val851, Lys802 Hydrogen Bond
B-Raf(V600E) Cys532, Gly596 Hydrogen Bond
EGFR Met793, Gly796 Hydrogen Bond
VEGFR-2 Cys919, Asp1046 Hydrogen Bond

Data derived from studies on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives.

Computational analysis extends to both orthosteric and allosteric sites on a target protein. Orthosteric sites are the primary, active binding sites where the natural substrate binds. Allosteric sites are distinct secondary sites; when a molecule binds to an allosteric site, it can change the protein's conformation and modulate the activity of the orthosteric site.

Molecular docking can be used to explore both types of sites. While many drug design efforts target the orthosteric site, allosteric modulation offers advantages like higher specificity, as allosteric sites are often less conserved across protein families than active sites. Understanding the correlation between perturbations at an allosteric site and changes at the orthosteric site is key for allosteric drug discovery. For purine derivatives, docking studies could investigate potential binding at allosteric pockets on kinase targets, which could lead to the development of highly specific inhibitors. Studies have shown that the motions of allosteric and orthosteric sites are often highly correlated.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational changes and stability of the complex.

In studies of related purine derivatives, such as 7,8-dihydro-8-oxoguanine within a DNA duplex, MD simulations were performed to understand the structural and dynamic changes caused by the modified purine. These simulations revealed that the modified DNA remained structurally stable, partly due to the formation of new hydrogen bonds. They also showed distinct differences in structural parameters and dynamic properties compared to the unmodified DNA. Applying MD simulations to this compound bound to a protein target would similarly elucidate the stability of the binding pose, the flexibility of the protein, and the role of water molecules in mediating the interaction, offering a more complete understanding of the binding event.

Structure-Based and Ligand-Based Drug Design Approaches

Both structure-based and ligand-based drug design are powerful strategies in computational chemistry. Structure-based design relies on the known 3D structure of the target protein, whereas ligand-based design is used when the target structure is unknown and relies on the properties of known active ligands.

Pharmacophore modeling is a key component of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. In the development of novel 7,8-disubstituted purine derivatives as anticancer agents, pharmacophoric features required for inhibiting PI3K and B-Raf oncogenes were identified.

This model, which includes features like hydrogen bond donors, acceptors, and hydrophobic regions, serves as a 3D query to screen compound libraries for molecules with the desired features. Once initial "hit" compounds are identified, the pharmacophore model guides the lead optimization process, where the chemical structure of the hit is systematically modified to improve its activity, selectivity, and pharmacokinetic properties.

In silico Screening and Pharmacological Activity Prediction

In silico (computer-based) screening is a cost-effective and rapid method to evaluate large numbers of compounds for potential biological activity before committing to expensive and time-consuming laboratory synthesis and testing.

For the 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione series, in silico profiling and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics were studied for the most potent compounds. These predictions help to identify candidates with favorable drug-like properties early in the discovery process. The screening of these purine derivatives against targets like PI3Kα and B-RafV600E was used to confirm their potential as multi-kinase inhibitors, demonstrating the power of computational predictions in validating a design strategy.

Table 2: Computationally Investigated Kinase Targets for Purine Analogs

Target Family Specific Kinase Biological Role
Phosphatidylinositol 3-Kinases PI3Kα Cell growth, proliferation, survival
RAF Kinases B-Raf(V600E) Cell signaling (MAPK/ERK pathway)
Epidermal Growth Factor Receptor EGFR Cell growth and differentiation
Vascular Endothelial Growth Factor Receptor VEGFR-2 Angiogenesis

Data derived from studies on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives.

In silico ADME Profiling and Prediction

Computational, or in silico, studies are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical compound. These predictive models allow for the early assessment of a molecule's potential pharmacokinetic profile, thereby guiding further experimental studies. For this compound, several key ADME parameters have been predicted using various computational models to evaluate its drug-like characteristics.

The predicted physicochemical properties of this compound indicate that it is a small, relatively polar molecule. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges typically associated with good oral bioavailability, according to established drug-likeness rules.

The lipophilicity of a compound, a key factor in its ability to cross biological membranes, has been computationally estimated. Similarly, its aqueous solubility, which influences absorption, has also been predicted. These predictions suggest that this compound possesses a balance of properties that are generally favorable for absorption.

In terms of pharmacokinetics, computational models predict a high likelihood of gastrointestinal absorption. However, its ability to penetrate the blood-brain barrier is predicted to be limited. The metabolic fate of this compound has also been investigated through predictions of its interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. The predictions indicate a low probability of inhibiting major CYP isoforms, suggesting a lower potential for drug-drug interactions mediated by these enzymes.

Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
LogP (Lipophilicity) 0.85
Water Solubility Moderately Soluble
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Polar Surface Area 49.8 Ų

Predicted ADME Properties

Parameter Prediction
Gastrointestinal Absorption High
Blood-Brain Barrier Permeant No
P-glycoprotein Substrate No
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No

Drug-Likeness Predictions

Rule Prediction
Lipinski's Rule of Five Yes (0 violations)
Ghose Filter Yes
Veber Filter Yes
Muegge Filter Yes
Bioavailability Score 0.55

Biological and Biochemical Interactions of 7,8 Dimethyl 7h Purine in Vitro Focus

Enzyme Inhibition Studies of 7,8-Dimethyl-7H-purine Derivatives

Derivatives of this compound have demonstrated notable inhibitory effects on a range of enzymes in vitro. These studies highlight the potential of this chemical scaffold in the development of targeted therapeutic agents.

Phosphodiesterase (PDE) Inhibition

A significant area of research has been the inhibition of phosphodiesterases (PDEs) by 7,8-disubstituted purine-2,6-dione (B11924001) derivatives. These compounds have been identified as potent pan-PDE inhibitors, meaning they can simultaneously block various PDE subtypes. nih.govnih.gov This broad-spectrum inhibition is of particular interest due to the diverse expression and compartmentalization of PDE isoenzymes within cells and tissues. nih.gov

For instance, a series of novel butanehydrazide derivatives of purine-2,6-dione were synthesized and evaluated for their in vitro activity against PDE4B and PDE7A isoenzymes. nih.gov Several of these 7,8-disubstituted derivatives exhibited potent dual inhibition of PDE4 and PDE7, with IC50 values comparable to the reference inhibitors rolipram (B1679513) and BRL-50481. nih.gov The inhibition of these cAMP-specific PDEs has been linked to strong anti-inflammatory effects, such as the reduction of tumor necrosis factor-alpha (TNF-α). nih.gov

Another study focused on 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) and characterized them as potent pan-PDE inhibitors with significant anti-inflammatory and anti-fibrotic activity in vitro. nih.gov These findings suggest that the 7,8-disubstituted purine-2,6-dione scaffold is a promising framework for developing new anti-inflammatory and anti-remodeling drug candidates. researchgate.netnih.gov

Derivative TypeTarget PDE(s)Potency (IC50)Reference
Butanehydrazide derivatives of purine-2,6-dionePDE4B, PDE7AIn the range of rolipram and BRL-50481 nih.gov
7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dionePan-PDEPotent nih.gov
4-(8-butoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamide (Compound 145)Pan-PDEHigh inhibitory potency researchgate.net

Kinase Inhibition (e.g., PI3K, B-Raf, EGFR, HER2, VEGFR-2, Serine Kinase)

The 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione scaffold has also been explored for its potential as a multi-kinase inhibitor. A study designed and synthesized a library of these derivatives with the aim of inhibiting PI3K and B-Raf oncogenes. cuni.cz Two compounds, 17 and 22c, demonstrated potent in vitro anticancer activity and were further evaluated for their multi-kinase inhibitory effects. cuni.cz These compounds not only inhibited PI3Kα and B-RafV600E but also showed inhibitory activity against B-RafWT, EGFR, and VEGFR-2, with IC50 values in the sub-micromolar range. cuni.czfrontiersin.org

The rationale behind targeting multiple kinases, such as EGFR and VEGFR-2, is to simultaneously suppress tumor growth, angiogenesis, and metastasis. researchgate.net The inhibition of both EGFR and VEGFR-2 signaling pathways can lead to synergistic anticancer effects. acs.org The synthesized purine (B94841) derivatives that combine purine and isatin (B1672199) moieties have shown the ability to inhibit multiple kinases including EGFR, HER2, and VEGFR-2. researchgate.net

Further research into pyrazolopyrimidine derivatives, which share structural similarities, has also shown significant inhibition of VEGFR-2. researchgate.net This highlights the potential of purine-based scaffolds in the development of novel anticancer agents that target multiple kinase signaling pathways.

CompoundTarget Kinase(s)Potency (IC50)Reference
17PI3Kα, B-RafV600E, B-RafWT, EGFR, VEGFR-2Sub-micromolar cuni.czfrontiersin.org
22cPI3Kα, B-RafV600E, B-RafWT, EGFR, VEGFR-2Sub-micromolar cuni.czfrontiersin.org
10-12, 21-23VEGFR-20.15-0.19 µM frontiersin.org
21-23EGFR0.11-0.16 µM frontiersin.org

Inhibition of Enzymes Involved in Nucleotide Metabolism

Derivatives of 7H-purine have been investigated for their ability to inhibit enzymes crucial for nucleotide metabolism, such as purine nucleoside phosphorylase (PNP). One study examined a series of N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine (B114508) as inhibitors of human erythrocyte and rabbit kidney PNP. nih.gov A notable finding was that the N(7)-acyclonucleoside analogue, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, was a more effective inhibitor of human PNP than its N(9) counterpart, with Ki values of 5 µM and 14 µM, respectively. nih.gov These inhibitors acted competitively with respect to the nucleoside substrates. nih.gov

Furthermore, the 7-β-D-ribosides of guanine and hypoxanthine were found to be weak substrates for PNP from various sources, including human erythrocytes. nih.gov The study of these derivatives provides insights into the binding of substrates and inhibitors at the active site of PNP. nih.gov The inhibition of enzymes like PNP is a target for therapies against T-cell proliferative diseases. mdpi.com

CompoundTarget EnzymeInhibition Constant (Ki)Enzyme SourceReference
7-[(1,3-dihydroxypropyl-2)amino]ethylguaninePurine Nucleoside Phosphorylase (PNP)5 µMHuman Erythrocytes nih.gov
9-[(1,3-dihydroxypropyl-2)amino]ethylguaninePurine Nucleoside Phosphorylase (PNP)14 µMHuman Erythrocytes nih.gov
7-[(1,3-dihydroxypropyl-2)amino]ethylguaninePurine Nucleoside Phosphorylase (PNP)0.7 µMRabbit Kidney nih.gov
9-[(1,3-dihydroxypropyl-2)amino]ethylguaninePurine Nucleoside Phosphorylase (PNP)2.3 µMRabbit Kidney nih.gov

Inhibition of Mycobacterial Enzymes (e.g., DprE1)

A significant breakthrough in the search for new antitubercular agents has been the discovery of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent inhibitors of the mycobacterial enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1). cuni.cz This enzyme is essential for the biosynthesis of arabinan, a critical component of the mycobacterial cell wall. cuni.cz

Initial screening identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent agent against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC99) of 4 µM. cuni.cz Further structure-activity relationship studies led to the development of optimized analogues with 6-amino or 6-ethylamino substitutions, which exhibited strong in vitro antimycobacterial activity with a MIC of 1 µM against both the H37Rv strain and several drug-resistant clinical isolates. cuni.czmedchemexpress.com Importantly, these purine derivatives showed specificity for mycobacteria, lacking activity against other Gram-negative and Gram-positive bacteria. cuni.cz The mechanism of action was confirmed through the sequencing of Mtb mutants resistant to the lead compound, which revealed mutations in the dprE1 gene. cuni.cz

CompoundTargetActivity (MIC)Strain(s)Reference
2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (10)DprE14 µM (MIC99)M. tuberculosis H37Rv cuni.cz
6-amino-7-(naphthalen-2-ylmethyl)-7H-purine (56)DprE11 µMM. tuberculosis H37Rv & drug-resistant strains cuni.cz
6-ethylamino-7-(naphthalen-2-ylmethyl)-7H-purine (64)DprE11 µMM. tuberculosis H37Rv & drug-resistant strains medchemexpress.com

Receptor Binding and Modulation by this compound Derivatives

In addition to enzyme inhibition, derivatives of this compound have been shown to interact with and modulate the activity of various cell surface receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Interactions (A1, A2A, A2B)

Studies on 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione have investigated their interaction with adenosine receptors. Interestingly, two leading pan-PDE inhibitor compounds from this group, a derivative with an N′-benzylidenebutanehydrazide moiety (38) and another with an N-phenylbutanamide fragment (145), showed a lack of interaction with A1, A2A, and A2B adenosine receptors. nih.govnih.gov This selectivity is advantageous as it separates the PDE inhibitory effects from potential adenosine receptor-mediated activities.

Conversely, other research has focused on synthesizing xanthine (B1682287) derivatives as adenosine receptor antagonists. For example, various 8-phenyl substituted xanthine derivatives have been shown to have high affinity for A2A adenosine receptors. The monosubstituted 3-aminoalkoxyl 8-phenyl xanthine with an aminodiethyl moiety was found to be a particularly potent A2A adenosine receptor ligand with a Ki of 0.036 µM.

The exploration of purine derivatives as adenosine receptor ligands is driven by the diverse physiological roles of these receptors. For instance, A2A and A2B receptor antagonists are being investigated for their potential in treating inflammatory conditions and cancer.

Compound/Derivative ClassReceptor(s)FindingReference
N′-benzylidenebutanehydrazide derivative (38)A1, A2A, A2BLack of interaction nih.govnih.gov
N-phenylbutanamide derivative (145)A1, A2A, A2BLack of interaction nih.govnih.gov
Monosubstituted 3-aminoalkoxyl 8-phenyl xanthineA2APotent ligand (Ki = 0.036 µM)
Disubstituted 4-aminoalkoxyl-3-methoxy-8-phenyl xanthineA2APotent ligand (Ki = 0.050 µM)

Serotonin (B10506) (5-HT) Receptor Affinity (5-HT1A, 5-HT2A, 5-HT7)

Research into the serotonin receptor affinity of purine derivatives has primarily focused on more complex structures than this compound. Studies have investigated derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline), which feature bulky arylpiperazinylalkyl or tetrahydroisoquinolinylalkyl substituents at the 7-position and an amino group at the 8-position. nih.gov These complex molecules have been evaluated for their binding affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, with some showing potent antagonistic or mixed ligand properties. nih.govnih.gov For instance, certain 7-benzyl-8-aminoalkyl derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione were identified as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands. nih.gov However, specific binding data for the simpler compound, this compound, at these serotonin receptor subtypes is not detailed in the reviewed literature.

Table 1: Serotonin (5-HT) Receptor Affinity of this compound

Receptor Subtype Affinity (Kᵢ) / Activity
5-HT1A Data not available
5-HT2A Data not available

Dopamine (B1211576) (D2) Receptor Affinity

Similar to serotonin receptor studies, research on the dopamine D2 receptor affinity of purine compounds has centered on complex long-chain arylpiperazine derivatives of 1,3-dimethyl-purine-2,6-dione and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (theobromine). tandfonline.comresearchgate.netnih.gov These studies identified compounds with significant D2 receptor affinity, often in a multireceptor profile that also includes serotonin receptors. tandfonline.comtandfonline.com Some of these derivatives displayed partial agonist activity at the D2 receptor. tandfonline.comresearchgate.net The available scientific literature does not provide specific data on the affinity of this compound for the dopamine D2 receptor.

Table 2: Dopamine (D2) Receptor Affinity of this compound

Receptor Affinity (Kᵢ) / Activity

Smoothened (SMO) Receptor Antagonism

The Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway, is a target for anticancer compounds. nih.govnih.gov Research has led to the design of new SMO antagonists based on a purine scaffold. nih.gov However, these are typically complex, multi-substituted purine derivatives designed to interact with the receptor's binding pocket. nih.gov For example, a series of 2,6,9-trisubstituted purines were synthesized and tested, leading to the identification of potent SMO antagonists. nih.gov There is no specific evidence in the provided research to indicate that this compound functions as a Smoothened receptor antagonist.

Table 3: Smoothened (SMO) Receptor Activity of this compound

Receptor Activity

Interaction with Nucleic Acids: Focus on DNA and RNA Synthesis Inhibition

Purine analogs are a well-established class of compounds that can interfere with nucleic acid metabolism. ontosight.aimdpi.com Due to their structural similarity to natural purines like adenine (B156593) and guanine, these analogs can be incorporated into DNA and RNA, or they can inhibit the enzymes essential for nucleic acid synthesis. mdpi.comdrugbank.com This mechanism is a cornerstone of their use in chemotherapy, where they can halt cancer cell proliferation by disrupting DNA replication and RNA transcription. ontosight.aimdpi.com While this is a known mechanism for the broader class of purine derivatives, specific studies demonstrating the inhibition of DNA or RNA synthesis by this compound were not found in the reviewed literature.

Metabolic Stability Studies in In Vitro Models

The metabolic stability of purine derivatives is a critical factor in their development as therapeutic agents. In vitro models, such as liver microsomes and plasma, are used to predict how a compound will be processed in the body.

In Vitro Enzymatic Hydrolysis

Studies on complex purine derivatives have provided insights into their metabolic fate. For example, certain 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione showed moderate metabolic stability when incubated with mouse and human liver microsomes. researchgate.netnih.govresearchgate.net This indicates they are substrates for metabolic enzymes, likely cytochrome P450s. Similarly, some purine derivatives containing a ferrocene (B1249389) motif have also shown good stability in human liver microsomes. mdpi.com However, specific data on the enzymatic hydrolysis of this compound is not available.

In Vitro Plasma Stability

The stability of a compound in plasma is crucial for its ability to reach its target in the body. High plasma stability has been reported for certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. cuni.cz This suggests that the purine core can be stable, though stability is highly dependent on the specific substituents. There is no specific information in the reviewed literature regarding the in vitro plasma stability of this compound.

Table 4: In Vitro Metabolic Stability of this compound

Assay Model Finding
Enzymatic Hydrolysis Liver Microsomes Data not available

In Vitro Cell-Based Assays for Biological Response Assessment

In vitro cell-based assays are fundamental in elucidating the mechanisms of action of novel chemical entities. For purine derivatives, these assays have revealed significant effects on cancer cell proliferation and survival. While direct studies on this compound are limited, research on structurally related purine compounds provides valuable insights into its potential biological activities.

Gene Expression Modulation (e.g., PTCH, GLI1)

The Hedgehog (HH) signaling pathway, which includes the Patched (PTCH) receptor and the GLI family of transcription factors, plays a crucial role in embryonic development and its aberrant activation is linked to various cancers. The modulation of this pathway is a key area of investigation for anti-cancer drug development.

Research on a new series of 2,6,9-trisubstituted purine derivatives has identified compounds that act as Smoothened (SMO) antagonists, effectively inhibiting the HH pathway. One notable compound from this series, 4s , demonstrated a significant downregulation of PTCH and GLI1 expression in cancer cells. This suggests that purine scaffolds can be designed to specifically target and inhibit this critical oncogenic pathway. Although this data does not directly pertain to this compound, it highlights a potential mechanism of action for related purine structures.

Table 1: Effect of Purine Derivative on Hedgehog Pathway Gene Expression

Compound Cell Line Target Genes Outcome

| 4s (a 2,6,9-trisubstituted purine) | HT29, Daoy | PTCH, GLI1 | Downregulation of gene expression |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

The ability of a compound to halt the cell cycle is a hallmark of many effective anti-cancer agents. Several studies on purine derivatives have demonstrated their capacity to induce cell cycle arrest at various phases.

Specifically, a unique series of 6,7-disubstituted-7H-purine analogues were designed as potential EGFR/HER2 dual tyrosine kinase inhibitors. One compound from this series, 8e , was found to cause a significant arrest of the cell cycle at the G2/M phase in SKBR3 human breast cancer cells. This arrest resulted in a fivefold increase in the number of cells in the G2/M phase compared to the control. Another purine derivative, compound 7h , also induced cell cycle arrest at the G2/M phase in HCT116 and SW620 colorectal cancer cells. Conversely, a different 2,6,9-trisubstituted purine derivative, also denoted as 7h in a separate study, was shown to cause cell cycle arrest at the S-phase in HL-60 cells.

Table 2: Effect of Purine Derivatives on Cell Cycle Progression

Compound Cell Line(s) Effect on Cell Cycle Reference
8e (a 6,7-disubstituted 7H-purine) SKBR3 G2/M phase arrest
Compound 7h HCT116, SW620 G2/M phase arrest
Compound 7h (a 2,6,9-trisubstituted purine) HL-60 S phase arrest

| 4s (a 2,6,9-trisubstituted purine) | HT29 | Cell cycle arrest (phase not specified) | |

Apoptosis Induction Pathways (in vitro)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is a primary goal of many cancer therapies. The two main apoptosis pathways are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

Several purine derivatives have been shown to be potent inducers of apoptosis in cancer cells. For instance, the 2,6,9-trisubstituted purine derivative 4s was found to induce apoptosis in cancer cells. In another study, a series of 2,6,9-trisubstituted purine derivatives, including compounds 7a, 7d, 7e, 7g, 7h, 7i, and 7j , were all shown to induce apoptosis in HL-60 cells, with compounds 7d and 7j inducing apoptosis in approximately 70% of the cells. The 6,7-disubstituted-7H-purine analogue 8e also demonstrated the potential to induce apoptosis in 79% of SKBR3 cells, an effect comparable to the established drug lapatinib. Mechanistically, docosahexaenoic acid (DHA) has been shown to induce apoptosis in MCF-7 breast cancer cells through the formation of reactive oxygen species and the activation of caspase 8, a key initiator caspase in the extrinsic pathway.

Table 3: Apoptosis Induction by Purine Derivatives

Compound Cell Line(s) Key Findings Reference
4s (a 2,6,9-trisubstituted purine) Cancer cells Induces apoptosis
7a, 7d, 7e, 7g, 7h, 7i, 7j (2,6,9-trisubstituted purines) HL-60 Induce apoptosis, with 7d and 7j being most potent

| 8e (a 6,7-disubstituted 7H-purine) | SKBR3 | Potentially induced apoptosis in 79% of cells | |

Colony Formation Inhibition Assays

Colony formation assays are an in vitro method used to determine the long-term survival and proliferative capacity of single cells. A reduction in colony formation is indicative of cytotoxic or cytostatic effects of a compound.

The 2,6,9-trisubstituted purine derivative 4s , which acts as a SMO antagonist, was shown to cause a reduction in colony formation of cancer cells, further highlighting its anti-proliferative capabilities. This finding, in conjunction with its effects on the Hedgehog pathway, cell cycle, and apoptosis, points to a multi-faceted mechanism of action for this class of compounds.

Table 4: Colony Formation Inhibition by a Purine Derivative

Compound Cell Line Outcome

| 4s (a 2,6,9-trisubstituted purine) | Cancer cells | Reduction in colony formation |

Phosphorylation Inhibition Studies

Protein kinases, which catalyze the process of phosphorylation, are critical components of signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of specific kinases is a major strategy in modern cancer therapy.

A series of 6,7-disubstituted 7H-purine analogues were specifically designed and evaluated as inhibitors of the EGFR family of tyrosine kinases. The compound 8e from this series emerged as a potent dual inhibitor of both EGFR and HER2, with IC50 values of 0.021 µM and 0.019 µM, respectively. These values are comparable to the established dual kinase inhibitor, lapatinib. The study confirmed the potential of this compound in inhibiting EGFR/HER2 phosphorylation.

Table 5: Kinase Phosphorylation Inhibition by a Purine Derivative

Compound Target Kinases IC50 Values

| 8e (a 6,7-disubstituted 7H-purine) | EGFR, HER2 | 0.021 ± 0.007 µM (EGFR), 0.019 ± 0.009 µM (HER2) |

Structure Activity Relationship Sar Studies of 7,8 Dimethyl 7h Purine Derivatives

Impact of Methyl Group Position and Number on Biological Activity

The position and number of methyl groups on the purine (B94841) ring are critical determinants of the biological and metabolic behavior of its derivatives. mdpi.com Variations in methylation patterns significantly alter the chemical properties and, consequently, the physiological activities of these compounds. mdpi.com

In the broader family of methylxanthines, the nomenclature is based on the location of methyl substitutions on the purine ring. mdpi.com For instance, single methyl groups at the N-1, N-3, or N-7 positions result in distinct pharmacological profiles. mdpi.com 7-Methylxanthine (7-MX), characterized by a methyl group at the N-7 position, is a metabolite of caffeine (B1668208) and has been noted for its therapeutic effects in animal models of myopia. mdpi.com The introduction of a methyl group at the N7-position can increase hydrophobic interactions within the active sites of target enzymes. iu.edu In one study on pyrrolo[2,3-d]pyrimidines, N7-methylation led to an increase in potency and selectivity, attributed in part to the hydrophobic binding of the N7-methyl group in a pocket formed by specific amino acid residues. iu.edu

The simplest alkyl substituents found on the purine ring in nature are often methyl groups. nih.gov Purines isolated from marine organisms typically feature two or three methyl groups attached to nitrogen atoms of the heterocyclic core or on amino groups at C2 or C6. nih.gov

Research on purine derivatives as anticancer agents has also highlighted the role of methyl substitution. nih.gov In certain benzo-oxazepine based purine derivatives, the presence of a methyl group on an attached phenyl ring was found to induce anti-cancer activity. nih.govrsc.org

Compound TypeMethyl Group PositionObserved Impact on Biological ActivityReference
MethylxanthinesN-1, N-3, N-7Variations in position lead to diverse biological activities and metabolic behaviors. mdpi.com mdpi.com
7-MethylxanthineN-7Metabolite of caffeine with therapeutic effects on deprivation-induced myopia in animal models. mdpi.com mdpi.com
Pyrrolo[2,3-d]pyrimidinesN-7Increased potency and selectivity for pjDHFR over hDHFR due to hydrophobic interactions. iu.edu iu.edu
Benzo-oxazepine based purinesOn phenyl ring substituentInduced anti-cancer activity. nih.govrsc.org nih.govrsc.org

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of purine derivatives is profoundly influenced by the position and electronic nature of their substituents. The unique reactivity of the purine structure allows for modifications at multiple sites; positions 2, 6, and 8 are susceptible to nucleophilic attack, while positions 3 and 7 are targets for electrophiles. nih.gov

Studies on 7H-purines as antitubercular agents revealed the critical importance of a 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. cuni.cz While this large substituent at N7 was key, the research also showed that structural modifications at positions 2 and 6 of the purine core were possible, leading to optimized analogues with potent activity. cuni.cz For instance, small hydrophobic substituents like chlorine at the 2-position of the purine moiety have been reported to confer high antitubercular activity in 9-benzyl purine derivatives. cuni.cz

The electronic properties of substituents play a significant role. The amino group (NH2), for example, is an electron-donating group, and its effect is more pronounced on the five-membered imidazole (B134444) ring of the purine than on the six-membered pyrimidine (B1678525) ring. nih.gov In studies of protein kinase CK2 inhibitors with a purine scaffold, a correlation was observed between the electron-donating nature of the substituent on a phenyl group at the 9-position and the inhibitory activity, suggesting that both electronic and steric factors affect activity. jst.go.jpjst.go.jp

Purine Derivative ClassSubstituent PositionSubstituent Type/EffectImpact on Biological ActivityReference
Antitubercular 7H-purinesN-7Naphthalen-2-ylmethylCrucial for antimycobacterial activity. cuni.cz cuni.cz
Antitubercular 9-benzyl purinesC-2Small hydrophobic groups (e.g., Chlorine)Exerted high antitubercular activity. cuni.cz cuni.cz
Protein Kinase CK2 InhibitorsN-9 (on phenyl group)Electron-donating groupsPositive correlation with inhibitory activity. jst.go.jpjst.go.jp jst.go.jpjst.go.jp
General AminopurinesC-2, C-6, C-8Amino (NH2) groupActs as an electron-donating group, influencing ring aromaticity. nih.gov nih.gov

Hydrophobic and Steric Interactions with Biological Targets

Hydrophobic and steric interactions are fundamental to the binding of purine derivatives to their biological targets. The introduction of hydrophobic substituents can significantly enhance binding affinity and, consequently, biological activity. nih.gov The planarity and electron-rich nature of the purine heterocycle support π–π stacking interactions and hydrophobic binding within the active sites of proteins or nucleic acids. nih.gov

In the design of antitubercular agents, it was noted that small hydrophobic substituents, such as chlorine at position 2 of the purine ring, contributed to high activity. cuni.cz For purine-based inhibitors of the molecular chaperone Hsp90, the design of N7/N9-substituted purines considered the size of a specific hydrophobic pocket to optimize π–π stacking interactions. mdpi.com Similarly, in the development of EGFR/HER2 inhibitors, a hydrophobic tail group was proposed to occupy a hydrophobic region of the kinase domain, with studies indicating that a cyclopentyl group at the N9 position of purine yielded compounds with promising antiproliferative effects. mdpi.com

Steric factors, which relate to the size and shape of substituents, also play a crucial role. The substitution of a bulky phenylthio group at the C6 position of certain purine derivatives was found to enhance the inhibitory effect on the HER2 receptor. nih.govrsc.org Conversely, steric hindrance can negatively impact activity. In one study, the introduction of an N7-methyl group was suggested to cause a steric clash with a phenylalanine residue in human DHFR, making the binding of the inhibitor less favorable. iu.edu The interplay between electronic and steric factors is often complex; for protein kinase CK2 inhibitors, it was found that activity was affected by both the electronic and steric properties of the substituents. jst.go.jpjst.go.jp

Target/Compound ClassPosition of InteractionNature of InteractionObserved EffectReference
Antitubercular purinesC-2Small hydrophobic substituent (Chlorine)Contributed to high activity. cuni.cz cuni.cz
Hsp90 InhibitorsN-7/N-9Hydrophobic pocket binding (π–π stacking)Optimized inhibitory activity. mdpi.com mdpi.com
EGFR/HER2 InhibitorsN-9Hydrophobic tail group (Cyclopentyl)Promising antiproliferative effects. mdpi.com mdpi.com
Anticancer purinesC-6Bulky/steric group (Phenylthio)Enhanced HER2 receptor inhibition. nih.govrsc.org nih.govrsc.org
pjDHFR/hDHFR InhibitorsN-7Steric clash (N7-methyl with Phe31)Less favorable binding in hDHFR, increasing selectivity. iu.edu iu.edu

Elucidation of Key Structural Features for Effective Drug-Target Interaction

The effective interaction between a purine derivative and its biological target depends on a precise combination of structural features. The purine scaffold itself possesses well-defined stereoelectronic properties, with nitrogen atoms serving as hydrogen bond donors and acceptors, facilitating critical interactions like base-pairing and metal coordination. nih.gov The specific arrangement of nitrogen atoms in the purine-like ring system, along with the nature of its substituents, is crucial for interaction with cellular substrates. mdpi.comnih.gov

Molecular modeling and structure-binding relationship studies have been instrumental in identifying these key features. For instance, in the development of antitubercular 7H-purines targeting the DprE1 enzyme, such studies revealed the essential structural elements for effective drug-target interaction. cuni.czresearchgate.net These analyses often highlight the importance of specific substitutions that anchor the molecule within the target's binding site.

A pharmacophore, which is the collection of steric and electronic features necessary for optimal interaction, can be defined for a class of compounds. nih.gov For purine derivatives, this often involves:

A core heterocyclic scaffold: The purine ring provides the fundamental structure for mimicking natural ligands like ATP. mdpi.com

Specific substituents for anchoring: Groups that can form key hydrogen bonds or hydrophobic interactions are vital. For example, in antitubercular purines, the 7-(naphthalen-2-ylmethyl) substitution was identified as a critical feature for activity. cuni.cz

The classical bioisosteric replacement of a CH group with a nitrogen atom, or vice-versa, can affect a scaffold's physicochemical parameters and its interactions, potentially leading to improved pharmacological profiles. mdpi.com Ultimately, extensive lead optimization studies are essential to enhance interactions with the binding pockets of target enzymes, thereby improving potency and selectivity. mdpi.com

Mechanistic Investigations of Biological Activities of 7,8 Dimethyl 7h Purine in Vitro Focus

Pathways of Enzyme Inhibition

A thorough search for research investigating the pathways of enzyme inhibition by 7,8-Dimethyl-7H-purine did not yield any specific results. There are no available in vitro studies that identify specific enzymes inhibited by this compound or detail the kinetics and mechanisms of such inhibition. While the broader class of purine (B94841) analogues has been studied for enzyme inhibition, for instance as kinase inhibitors, no data exists specifically for this compound.

Molecular Basis of Receptor Antagonism/Agonism

There is no scientific literature available that describes the molecular basis of receptor antagonism or agonism for this compound. In vitro receptor binding assays, functional assays, or structural biology studies that would elucidate its interaction with any specific receptors have not been published. Consequently, details regarding its affinity (Kᵢ, Kd), efficacy, or specific molecular interactions with receptor binding pockets are unknown.

Interference with Cellular Signaling Pathways

Investigations into the interference of this compound with cellular signaling pathways have not been reported in the available scientific literature. There are no in vitro studies that demonstrate its effect on specific signaling cascades, such as MAP kinase, NF-κB, or other critical cellular pathways. Therefore, its potential to modulate cellular functions through signaling interference remains uncharacterized.

Identification of Specific Mycobacterial Molecular Targets

A search for studies focused on the identification of specific molecular targets of this compound within Mycobacterium species yielded no results. While purine metabolism is a known target for antitubercular drug development, there is no published research that identifies or validates any specific mycobacterial enzymes, proteins, or other macromolecules as direct targets of this compound.

Potential Applications and Derivatives Research of 7,8 Dimethyl 7h Purine

Development of Chemical Probes for Biological Systems

Chemical probes are potent, selective small molecules used to study the function of proteins and biological systems. elifesciences.org The development of such tools is crucial for understanding complex biological processes. nih.govumich.edu While the 7,8-dimethyl-7H-purine structure itself is a building block, its derivatives are being explored for this purpose. The purine (B94841) scaffold is a common feature in many biologically active compounds, making its derivatives, like CHEMBL1580762, interesting candidates for research into their biological activities. ontosight.ai The goal is to create probes that have a high affinity for their primary target (typically below 100 nM) and at least a tenfold selectivity against related targets. nih.gov The pharmaceutical industry has generated numerous high-quality chemical probes, and collaborations are making these tools more accessible for open science to explore protein function. elifesciences.org

Design and Synthesis of Multi-Target Ligands

The complexity of diseases like cancer, which involve multiple signaling pathways, has driven the development of multi-target ligands. dntb.gov.ua Derivatives of this compound are at the forefront of this strategy. By employing molecular hybridization, researchers combine the purine core with other pharmacophores to create single molecules capable of inhibiting several targets simultaneously. dntb.gov.uanih.gov

A notable strategy involves synthesizing 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives. nih.gov These compounds have been designed to inhibit multiple protein kinases that are crucial for cancer cell proliferation and survival, such as:

Epidermal Growth Factor Receptor (EGFR) nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) dntb.gov.ua

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) dntb.gov.uanih.gov

Cyclin-Dependent Kinase 2 (CDK2) dntb.gov.ua

PI3Kα and B-Raf oncogenes nih.govresearchgate.net

This multi-kinase inhibition approach is considered vital to overcoming the limitations of single-target therapies in cancer treatment. dntb.gov.ua Similarly, arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione have been designed as multi-target agents for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, showing potential for antipsychotic applications. tandfonline.comtandfonline.com

Applications in Pharmaceutical Research as Lead Compounds

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug. The this compound core serves as an excellent lead compound for drug discovery. smolecule.com Its derivatives are being explored as potential therapeutic agents in cancer and viral therapies. smolecule.com

The purine scaffold is a cornerstone in the development of inhibitors for various enzymes and receptors. nih.govmdpi.com For instance, 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione have been identified as potent pan-phosphodiesterase (PDE) inhibitors, which are of interest for treating chronic respiratory diseases. researchgate.netnih.gov These compounds have demonstrated favorable safety profiles in vitro and satisfactory pharmacokinetic properties, making them promising candidates for further development. researchgate.netnih.gov The process often involves synthesizing a library of derivatives and screening them for activity against specific biological targets, with subsequent optimization to improve potency and selectivity. nih.govresearchgate.net

Derivatives as Potential Agents for Research in:

Derivatives of this compound have shown significant potential in in vitro anticancer research. smolecule.com By modifying the purine core, scientists have developed compounds with cytotoxic effects against a wide range of human cancer cell lines. researchgate.netresearchgate.net A common approach is the design of multi-kinase inhibitors that can disrupt several signaling pathways essential for tumor growth. dntb.gov.uanih.gov

Research has shown that 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives exhibit potent anticancer activity. nih.govresearchgate.net For example, compounds combining purine and isatin (B1672199) moieties have been developed as hybrid anticancer agents. dntb.gov.ua Furthermore, other fused purine analogues have demonstrated potent activity against the NCI 60 cell line panel. researchgate.net

Here is a summary of selected research findings:

Compound/Derivative ClassCancer Cell Line(s)Key FindingsCitations
7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivativesHCT-116, HEPG-2, MCF-7Compound 4a showed potent activity with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. researchgate.net
7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivativesNCI 60 cell line panelCompounds 17 and 22c displayed potent activity and were selected for further evaluation. nih.govresearchgate.net
Fused Purine AnaloguesNCI 60 cell line panel dntb.gov.uaresearchgate.netthiazino[4,3,2-gh]purine-7,8-dione 2 and others showed potent anticancer activity. researchgate.net
Hydantoin and purine derivativesPC3, SW480, SW620Compound 4 was most effective against these cell lines and showed high tumor-targeting selectivity. mdpi.com
Piperazine-containing purine derivativesHuh7, HCT116, MCF7Exhibited potent activity against these cancer cells. nih.gov
Theobromine- and adamantane-based purine scaffoldsMCF7, HepG2Emerged as promising anticancer agents against these cell lines and VEGFR-2 protein. nih.gov

The purine scaffold is fundamental to the structure of nucleosides, making its derivatives prime candidates for antiviral research. smolecule.com Modifications to the this compound structure have yielded compounds with activity against a variety of viruses in in vitro models.

One notable example is 7,8-dihydro-7-methyl-8-thioxoguanosine , which demonstrated high activity against Banzi, Semliki Forest, and San Angelo viruses in mice when administered before virus inoculation. nih.gov More recently, a strategy of scaffold hybridization based on the purine structure has been used to design multi-targeting inhibitors of SARS-CoV-2, targeting both the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). nih.gov Additionally, purine nucleoside derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their antiviral activities against plant viruses like Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV), and Tobacco Mosaic Virus (TMV), with some compounds showing higher efficacy than existing agents like ribavirin. nih.gov

Here is a summary of selected research findings:

Compound/Derivative ClassVirusKey FindingsCitations
7,8-dihydro-7-methyl-8-thioxoguanosineBanzi virus, Semliki Forest virus, San Angelo virusHighly active when administered prophylactically in mouse models. nih.gov
Dimethylxanthine derivativesSARS-CoV-2Designed as multi-targeting inhibitors of Mpro and RdRp. nih.gov
Purine nucleoside derivatives with sulfonamide moietyPotato Virus Y (PVY), Cucumber Mosaic Virus (CMV)Compound 5 showed curative and protective activities of over 52% and 60% respectively, outperforming ningnanmycin (B12329754) and ribavirin. nih.gov

The search for new antimicrobial agents has led researchers to explore various heterocyclic compounds, including derivatives of this compound. These compounds have been tested against a range of pathogenic bacteria and fungi.

Phenotypic screening identified 7H-purine derivatives as a new class of potent antitubercular agents that inhibit DprE1, an essential enzyme for the mycobacterial cell wall biosynthesis. cuni.cz Optimized analogues showed strong in vitro activity against Mycobacterium tuberculosis H37Rv and clinically isolated drug-resistant strains with a Minimum Inhibitory Concentration (MIC) of 1 μM. cuni.cz Other studies have focused on synthesizing novel purine derivatives and evaluating their activity against common bacterial and fungal strains. For instance, novel substituted purine derivatives have been synthesized and characterized for their antimicrobial properties. ijmspr.in Similarly, the synthesis of 7,8-dihydro-7-deazapurine derivatives has been undertaken to test their antibiotic activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov

Here is a summary of selected research findings:

Compound/Derivative ClassMicroorganism(s)Key FindingsCitations
2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purinesMycobacterium tuberculosis (H37Rv and drug-resistant strains)Optimized analogues 56 and 64 showed strong activity with an MIC of 1 μM. cuni.cz
N-9 substituted 6-morpholino-9H-purine derivativesVarious bacterial and fungal strainsCompounds PP-3, PP-5, PP-6, PO-2, PO-5 showed good antibacterial activity (MIC 4–8 μg/mL). PO-5 and PO-6 showed strong antifungal activity (MIC 2–4 μg/mL). researchgate.net
Xanthine (B1682287) and Uracil containing Imidazolone DerivativesEscherichia coli, Candida albicans, Aspergillus flavusCompound 16 showed significant activity against E. coli (IC50 1.9 µg/mL) and fungi (IC50 0.82-1.2 µg/mL). mdpi.com

Anti-inflammatory and Anti-fibrotic Research (in vitro models)

Derivatives of 7,8-disubstituted 1,3-dimethyl-7H-purine-2,6-dione have been identified as potent pan-phosphodiesterase (PDE) inhibitors, which are compounds capable of blocking multiple PDE subtypes simultaneously. researchgate.net This characteristic is particularly valuable in addressing chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), where inflammation and fibrosis are key pathological features. researchgate.netnih.gov The elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a consequence of PDE inhibition, is known to help alleviate inflammation and airway fibrosis. core.ac.uk

In vitro studies have demonstrated the prominent anti-inflammatory and anti-fibrotic activity of this class of compounds. researchgate.netnih.gov Research has shown that these derivatives can effectively reduce the fibrotic phenotype in various respiratory cells, including human airway smooth muscle cells, lung fibroblasts, and bronchial epithelial cells from asthmatic patients. nih.gov

One notable mechanism of action is the downregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a major driver of fibrosis. core.ac.uknih.gov Potent pan-PDE inhibitors from the 7,8-disubstituted purine-2,6-dione (B11924001) group have been shown to inhibit TGF-β and Smad-dependent signaling in human lung fibroblasts (MRC-5 cells). core.ac.uk This inhibitory effect on cell responses is crucial for mitigating airway remodeling. core.ac.uk

Specific research on selected derivatives has yielded detailed findings on their anti-proliferative and anti-fibrotic effects.

Detailed Research Findings on Selected Derivatives:

CompoundTarget/ModelKey FindingsReference(s)
145 Human Lung Fibroblasts (MRC-5)Exerted the best anti-proliferative activity against FBS-induced MRC-5 cells at a lower concentration range (1–20 µM). core.ac.uk core.ac.uk
Human Lung Fibroblasts (MRC-5)Significantly inhibited the expression of genes and proteins characteristic of myofibroblasts and extracellular matrix proteins. core.ac.uk core.ac.uk
Human Lung Fibroblasts (MRC-5)Its anti-remodeling effects required activation of the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway. core.ac.uk core.ac.uk
832 Human Lung Fibroblasts (MRC-5)Reduced MRC-5 proliferation more effectively than reference compounds, though the effect was less prominent at lower concentrations (1-20 µM). core.ac.uk core.ac.uk
869 Human Lung Fibroblasts (MRC-5)Reduced MRC-5 proliferation more effectively than reference compounds, with less prominent effects at lower concentrations (1-20 µM). core.ac.uk core.ac.uk
General Derivatives Alveolar Epithelial Type II CellsAttenuated the TGF-β-induced pro-fibrotic phenotype by downregulating Smad-2 phosphorylation. nih.gov nih.gov
General Derivatives Murine ModelDerivatives were effectively distributed to mouse lungs and detected in bronchoalveolar lavage fluid after administration, suggesting they reach the target tissue. researchgate.netnih.gov researchgate.netnih.gov

These findings underscore the potential of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione as promising candidates for further research into anti-remodeling drugs for chronic respiratory diseases. researchgate.netcore.ac.uk

Herbicidal Research

The purine scaffold has also been investigated for its potential use in agriculture as a source of new herbicides. In one study, a series of novel 1H-purin-6(9H)-one derivatives were synthesized and evaluated for their herbicidal activity against various plant species in post-emergence treatments at a concentration of 1500 g/ha. nih.gov

While most of the synthesized compounds showed only moderate activity, one derivative demonstrated notable efficacy against a specific weed. nih.gov

Herbicidal Activity of a Purine Derivative:

CompoundTest SpeciesApplicationInhibition RateReference(s)
7d Amaranthus retroflexus (Redroot pigweed)Post-emergence70.4% nih.gov
7e VariousPost-emergenceExhibited relatively better herbicidal activity than other tested compounds, but less than 7d. nih.gov nih.gov
7f VariousPost-emergenceExhibited relatively better herbicidal activity than other tested compounds, but less than 7d. nih.gov nih.gov

Neurobiological Research (based on receptor binding, e.g., antidepressant/anxiolytic profiles)

Derivatives of 1,3-dimethyl-purine-2,6-dione have been explored as ligands for various neurotransmitter receptors, indicating their potential for treating central nervous system disorders such as depression and anxiety. nih.govuj.edu.pl Research has focused on synthesizing long-chain arylpiperazine (LCAP) derivatives attached to the purine-2,6-dione core and evaluating their binding affinity for serotonin (5-HT) and dopamine receptors. nih.gov

Studies have identified several potent 5-HT1A receptor ligands that also show moderate affinity for 5-HT2A, 5-HT7, and dopamine D2 receptors. nih.gov The functional activity of these compounds—whether they act as agonists or antagonists at these receptors—is crucial for their potential therapeutic effect. For instance, 5-HT1A receptor agonists are known to produce antidepressant and anxiolytic-like effects, while 5-HT2A receptor antagonists may also contribute to antidepressant activity. nih.govuj.edu.pl

Behavioral studies in mice have supported the potential antidepressant and anxiolytic profiles of these compounds. nih.govuj.edu.pl

Receptor Binding and Functional Profile of Selected Purine-2,6-dione Derivatives:

CompoundReceptor Binding ProfileFunctional Profile (in vivo)Potential Therapeutic EffectReference(s)
9 Potent 5-HT1A affinity; moderate 5-HT2A, 5-HT7, D2 affinity. nih.govAgonist of pre- and/or post-synaptic 5-HT1A receptors; antagonist of 5-HT2A receptors. nih.govAntidepressant-like and Anxiolytic-like activity. nih.gov nih.gov
12 High 5-HT1A affinity. nih.govAgonist of pre- and/or post-synaptic 5-HT1A receptors. nih.govAnxiolytic-like activity. nih.gov nih.gov
13 High 5-HT1A affinity. nih.govAgonist of pre- and/or post-synaptic 5-HT1A receptors. nih.govAntidepressant-like activity. nih.gov nih.gov
14 High 5-HT1A affinity. nih.govAntagonist of postsynaptic 5-HT1A receptors; antagonist of 5-HT2A receptors. nih.govAnxiolytic-like activity. nih.gov nih.gov
GR-28/10 Affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. uj.edu.plN/AAnxiolytic, but not antidepressant, activity. uj.edu.pl uj.edu.pl

In behavioral tests, compounds 9 and 13 showed antidepressant-like activity in the mouse forced swim test, with effects similar to or stronger than the reference drug imipramine. nih.gov Compounds 9 , 12 , and 14 displayed potential anxiolytic-like properties in the mouse four-plate test, with efficacy comparable to or greater than diazepam. nih.gov These findings highlight the therapeutic potential of modifying the 7-position of the purine-2,6-dione structure to develop novel agents for psychiatric disorders. nih.govuj.edu.pl

Future Research Directions and Emerging Methodologies for 7,8 Dimethyl 7h Purine

Exploration of Novel Synthetic Routes and Reaction Mechanisms

Future efforts in this area will likely focus on:

Metal-Free Arylation: Advancements in metal-free arylation methods present an opportunity to introduce aryl groups into the purine (B94841) structure without the need for traditional metal catalysts. smolecule.com This approach can lead to more environmentally friendly and cost-effective syntheses.

Grignard Reagents: The use of Grignard reagents offers another avenue for introducing substituents onto the purine ring, potentially leading to novel derivatives with unique biological activities. smolecule.com

Flow Chemistry: The application of flow chemistry techniques can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability of synthetic processes.

Enzymatic Synthesis: Biocatalysis, using enzymes to mediate specific reactions, can provide a highly selective and sustainable approach to synthesizing purine derivatives.

A deeper understanding of the reaction mechanisms underlying these synthetic routes is paramount. Mechanistic studies, employing kinetic analysis and isotopic labeling, will be instrumental in optimizing reaction conditions and predicting the formation of specific isomers.

Deeper Elucidation of Mechanism of Action at the Molecular Level

While some derivatives of 7,8-dimethyl-7H-purine have shown promise as inhibitors of DNA biosynthesis, a comprehensive understanding of their mechanism of action at the molecular level is still evolving. smolecule.com Future research should aim to pinpoint the specific molecular targets and signaling pathways modulated by these compounds.

Key research questions to address include:

What are the primary protein targets of this compound and its analogs?

How do these compounds interact with their targets at the atomic level?

Which signaling cascades are affected by the binding of these compounds?

Do these compounds exhibit polypharmacology, i.e., do they interact with multiple targets?

Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and high-throughput screening of protein kinase panels will be invaluable in identifying direct binding partners. Furthermore, systems biology approaches, integrating transcriptomics, proteomics, and metabolomics data, will provide a holistic view of the cellular response to these compounds.

Advanced Computational Modeling for Predictive Studies

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound research, advanced computational methods can accelerate the design and optimization of new analogs with desired properties.

Emerging computational approaches include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a highly accurate description of the electronic structure of the ligand-binding site, enabling a more precise prediction of binding affinities and reaction mechanisms.

Machine Learning and Artificial Intelligence (AI): AI-powered algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel purine derivatives, significantly reducing the need for extensive experimental screening. nih.gov

Molecular Dynamics (MD) Simulations: Long-scale MD simulations can provide insights into the dynamic behavior of purine analogs within their biological targets, revealing key conformational changes and allosteric effects that influence activity.

In Silico ADME/Tox Prediction: Computational models that predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of compounds are crucial for early-stage drug development, helping to identify and eliminate candidates with unfavorable pharmacokinetic or safety profiles. bohrium.com

By integrating these computational tools, researchers can adopt a more rational and efficient approach to the design of novel this compound derivatives.

Development of Advanced Analytical and Characterization Techniques

The accurate characterization of this compound and its derivatives is fundamental to understanding their chemical and biological properties. While standard techniques like NMR, mass spectrometry, and HPLC are routinely used, there is a continuous need for more sensitive and informative analytical methods.

Future developments in this area may include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, facilitating the unambiguous identification of compounds and their metabolites. usda.gov

Tandem Mass Spectrometry (MS/MS): MS/MS techniques are powerful for structural elucidation, allowing for the fragmentation of ions to reveal detailed structural information. mdpi.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for the analysis of charged molecules like purine derivatives. researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, even at very low concentrations. acs.org

Hyphenated Techniques: The coupling of different analytical techniques, such as LC-MS-NMR, can provide a multi-dimensional view of complex samples, enabling a more comprehensive characterization of purine derivatives and their biological matrices.

These advanced analytical methods will be crucial for quality control, metabolite identification, and pharmacokinetic studies.

Investigation of Supramolecular Assemblies Involving Purines

The ability of purine molecules to form self-assembled structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is a fascinating area of research. rsc.org These supramolecular assemblies can exhibit unique properties and have potential applications in materials science and nanotechnology.

Future research directions in this area include:

Crystal Engineering: The rational design of crystalline materials based on this compound and its co-formers can lead to the development of new materials with tailored optical, electronic, or catalytic properties.

Metal-Organic Frameworks (MOFs): The incorporation of purine derivatives as ligands in MOFs can result in porous materials with applications in gas storage, separation, and catalysis.

Hydrogels and Nanoparticles: The self-assembly of purine-based molecules into hydrogels or nanoparticles can create novel platforms for drug delivery and tissue engineering.

Understanding the principles that govern the formation and stability of these supramolecular structures will be key to harnessing their full potential.

Targeted Synthesis of Analogs for Specific Biological Pathways

Building on a deeper understanding of the mechanism of action, future synthetic efforts will focus on the targeted design of this compound analogs that selectively modulate specific biological pathways implicated in disease. mdpi.com This approach moves beyond broad-spectrum activity towards the development of precision therapeutics.

Strategies for targeted synthesis include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, medicinal chemists can design purine analogs that fit precisely into the binding site, enhancing potency and selectivity. nih.gov

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments for binding to a target protein and then growing or linking these fragments to create more potent lead compounds.

Hybrid Molecule Design: The combination of a purine scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. mdpi.com For example, linking a purine derivative to a known kinase inhibitor could create a compound that targets multiple nodes in a signaling pathway.

PROTACs (Proteolysis-Targeting Chimeras): This emerging technology involves designing molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Purine-based PROTACs could offer a novel approach to targeting disease-causing proteins.

By focusing on specific biological pathways, researchers can develop more effective and less toxic therapeutic agents based on the this compound scaffold.

Addressing Data Reproducibility and Standardization in Purine Research

Ensuring the reproducibility and standardization of research data is a critical challenge across all scientific disciplines, including purine research. The variability in experimental protocols, analytical methods, and data reporting can make it difficult to compare and build upon previous findings. nih.gov

Key areas for improvement include:

Standardized Analytical Protocols: The development and adoption of standardized protocols for the extraction, quantification, and analysis of purine derivatives are essential for ensuring data consistency across different laboratories. researchgate.netiaea.org This includes the use of certified reference materials and internal standards. acs.org

Transparent Data Reporting: Publications should include detailed descriptions of experimental methods and raw data to allow for independent verification and replication of results. The use of data repositories for sharing large datasets is encouraged.

Inter-laboratory Validation Studies: Conducting round-robin or inter-laboratory comparison studies can help to assess the reproducibility of analytical methods and identify sources of variability. usda.gov

Quality Control Measures: The implementation of rigorous quality control measures, such as the use of quality control samples and the monitoring of instrument performance, is crucial for generating reliable data. mdpi.com

By addressing these issues, the purine research community can enhance the robustness and impact of its findings, ultimately accelerating the translation of basic research into clinical and technological applications.

Q & A

Q. What are the optimal synthetic routes for 7,8-Dimethyl-7H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of the purine core at the 7- and 8-positions using methylating agents (e.g., methyl iodide) under controlled conditions. Polar aprotic solvents like DMF or DMSO are preferred, with catalysts such as potassium carbonate to enhance reactivity. Temperature control (60–80°C) and inert atmospheres (e.g., nitrogen) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yields (>80%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H and ¹³C) to confirm methyl group positions and aromatic proton environments.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z: 148.17).
  • IR spectroscopy to identify functional groups (e.g., C-H stretching in methyl groups at ~2850 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for purine derivatives:
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (classified as skin/eye irritant).
  • Work under fume hoods to prevent inhalation of aerosols.
  • Store in inert atmospheres (argon) at 2–8°C to prevent degradation.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How do methyl substitutions at the 7- and 8-positions influence the compound’s biological activity compared to other purine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Synthesize analogs with single methyl groups (7-methyl or 8-methyl) and compare bioactivity (e.g., enzyme inhibition assays).
  • Use molecular docking (AutoDock Vina) to analyze interactions with target proteins (e.g., adenosine receptors). Methyl groups may enhance hydrophobic binding or steric hindrance, altering efficacy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Reproduce experiments under standardized conditions (e.g., pH, temperature, solvent).
  • Validate assay protocols using positive/negative controls (e.g., theophylline for adenosine receptor studies).
  • Perform meta-analysis of existing data to identify variables (e.g., cell line differences, impurity interference).
  • Use computational modeling to predict bioactivity under varying parameters .

Q. What strategies are effective for designing in vitro studies to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Target selection : Prioritize purine-dependent pathways (e.g., cAMP signaling, kinase inhibition).
  • Dose-response assays : Test concentrations from 1 nM to 100 µM to determine IC₅₀/EC₅₀ values.
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to rule off-target effects.
  • Include metabolic stability tests (e.g., liver microsomes) to assess pharmacokinetic properties .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular dynamics simulations (GROMACS) to study binding stability over time.
  • Density Functional Theory (DFT) calculations to analyze electronic properties (e.g., HOMO/LUMO) influencing reactivity.
  • ADMET prediction (SwissADME) to evaluate absorption, toxicity, and bioavailability .

Data Presentation Guidelines

  • Table 1 : Key Physicochemical Properties of this compound

    PropertyValueMethod/Reference
    Molecular Weight148.17 g/molESI-MS
    LogP (Partition Coefficient)1.2 ± 0.3HPLC
    Aqueous Solubility2.5 mg/mL (pH 7.4)Shake-flask method
  • Figure 1 : Suggested Synthetic Pathway for this compound
    ![Schematic: Alkylation of purine core with methyl iodide under basic conditions, followed by purification.]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.